molecular formula C13H9BrF2O B7807911 2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene

2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene

Cat. No.: B7807911
M. Wt: 299.11 g/mol
InChI Key: XHXDEKSBSNHZMV-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene is an organic compound that belongs to the class of aromatic halides. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a methoxy group linked to another fluorinated phenyl ring. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between a boronic acid and an aryl halide. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation can produce aldehydes or carboxylic acids .

Scientific Research Applications

2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-fluorobenzene
  • 4-Bromo-1-fluorobenzene
  • 2-Bromo-1-fluoro-4-methoxybenzene
  • 4-Bromo-4-fluorobiphenyl

Uniqueness

2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene is unique due to the combination of its structural features, including the presence of both bromine and fluorine atoms, as well as the methoxy group linked to a fluorinated phenyl ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2O/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXDEKSBSNHZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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